4-Amino-1-hydroxy-2-naphthoic acid
CAS No.: 13065-87-7
Cat. No.: VC21078725
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13065-87-7 |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | 4-amino-1-hydroxynaphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,12H2,(H,14,15) |
Standard InChI Key | FGVNXCHIPUMQON-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)N |
Introduction
Chemical Identity and Structure
Basic Information and Nomenclature
4-Amino-1-hydroxy-2-naphthoic acid, also known as 4-amino-1-hydroxynaphthalene-2-carboxylic acid, is a substituted naphthalene derivative with three functional groups attached to the naphthalene ring system . The compound features an amino group at position 4, a hydroxyl group at position 1, and a carboxylic acid group at position 2 of the naphthalene ring. This particular substitution pattern distinguishes it from other naphthoic acid derivatives and contributes to its unique chemical and potential biological properties.
Structural Features
The structure of 4-Amino-1-hydroxy-2-naphthoic acid consists of a naphthalene core (two fused benzene rings) with three functional groups arranged in specific positions. The carboxylic acid group (-COOH) at position 2 is adjacent to the hydroxyl group (-OH) at position 1, creating a potential for intramolecular hydrogen bonding. The amino group (-NH₂) at position 4 introduces basic properties to the molecule. This arrangement of functional groups creates a compound with both acidic (carboxylic acid and phenolic hydroxyl) and basic (amino) sites, making it amphoteric in nature.
Synthesis and Preparation Methods
Possible Synthetic Routes
Based on synthetic methods for similar naphthoic acid derivatives, potential routes to 4-Amino-1-hydroxy-2-naphthoic acid might include:
-
Starting with 1-hydroxy-2-naphthoic acid and introducing the amino group at position 4 through controlled nitration followed by reduction
-
Beginning with a 4-substituted naphthalene derivative and sequentially introducing the hydroxyl and carboxylic acid groups
-
Utilizing oxabenzonorbornadiene chemistry, similar to the approach mentioned for other naphthoic acid derivatives, potentially followed by functionalization to introduce the amino group
The synthesis of naphthoic acid derivatives often requires careful control of reaction conditions to achieve regioselectivity, particularly when introducing multiple functional groups to specific positions on the naphthalene ring system.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of 4-Amino-1-hydroxy-2-naphthoic acid can be achieved through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for aromatic protons of the naphthalene ring
-
¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, and carbons bearing the hydroxyl and amino groups
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the carboxylic acid group (C=O stretch, O-H stretch)
-
N-H stretching bands from the amino group
-
O-H stretching band from the hydroxyl group
-
C=C stretching bands from the aromatic system
-
-
Mass Spectrometry:
Chromatographic Analysis
Chromatographic methods suitable for analyzing 4-Amino-1-hydroxy-2-naphthoic acid include:
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase conditions with UV detection
-
Potential for fluorescence detection due to the naphthalene chromophore
-
-
Thin-Layer Chromatography (TLC):
-
Using appropriate solvent systems for visualization
-
Possible visualization with UV light due to the aromatic system
-
-
Gas Chromatography (GC):
-
May require derivatization of the carboxylic acid and hydroxyl groups for improved volatility
-
Mass spectrometry (GC-MS) could provide additional structural confirmation
-
Related Compounds and Comparative Analysis
Structural Analogs
Several structurally related naphthoic acid derivatives provide context for understanding 4-Amino-1-hydroxy-2-naphthoic acid:
-
4-Hydroxy-2-naphthoic acid (CAS: 1573-91-7):
-
1-Hydroxy-2-naphthoic acid:
-
3-Amino-2-naphthoic acid:
Structure-Property Relationships
Comparing 4-Amino-1-hydroxy-2-naphthoic acid with its structural analogs reveals several important structure-property relationships:
-
The addition of an amino group to the naphthalene ring increases water solubility and decreases lipophilicity compared to non-aminated analogs.
-
The specific positioning of functional groups affects the compound's physical properties and reactivity. For example:
-
The proximity of the hydroxyl group to the carboxylic acid group in 1-hydroxy-2-naphthoic acid derivatives enables intramolecular hydrogen bonding
-
The amino group at position 4 in 4-Amino-1-hydroxy-2-naphthoic acid likely influences the electronic properties of the ring system differently than an amino group at position 3
-
-
These structural differences translate to varying biological activities and applications among these related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume